N-(2-bromophenyl)-3-methylbenzamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H12BrNO |
|---|---|
Molecular Weight |
290.15 g/mol |
IUPAC Name |
N-(2-bromophenyl)-3-methylbenzamide |
InChI |
InChI=1S/C14H12BrNO/c1-10-5-4-6-11(9-10)14(17)16-13-8-3-2-7-12(13)15/h2-9H,1H3,(H,16,17) |
InChI Key |
MOFNXSYMKYUWCP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2Br |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2Br |
Origin of Product |
United States |
A Contextual Overview of Benzamide Derivatives in Organic Synthesis and Medicinal Chemistry
Benzamide (B126) derivatives represent a vital class of organic compounds, distinguished by a benzene (B151609) ring attached to an amide functional group. ontosight.aiontosight.ai This structural motif is a cornerstone in the field of medicinal chemistry and organic synthesis, primarily due to its prevalence in a wide array of biologically active molecules and its utility as a synthetic intermediate. ontosight.airesearchgate.net
In organic synthesis, the amide bond is relatively stable, yet it can be formed and transformed through numerous well-established chemical reactions. researchgate.netnih.gov Benzamides often serve as versatile precursors for the construction of more complex molecular architectures, including various heterocyclic systems. researchgate.net The synthesis of benzamide derivatives typically involves the condensation of a carboxylic acid (or its activated form, like an acyl chloride) with an amine, a fundamental reaction in organic chemistry. nih.govresearchgate.net Researchers frequently create libraries of diverse benzamide derivatives by varying the substituents on both the benzoic acid and the aniline (B41778) moieties to explore structure-activity relationships. ontosight.ai
From a medicinal chemistry perspective (excluding clinical applications), the benzamide core is considered a "privileged scaffold" because it is a recurring structural element in molecules that exhibit a broad spectrum of biological activities. ontosight.airesearchgate.net These activities include anti-inflammatory, antimicrobial, and enzyme inhibitory properties. ontosight.ainih.govontosight.ai The specific nature and positioning of substituent groups on the benzamide structure can profoundly influence the compound's physicochemical properties, such as solubility and lipophilicity, which in turn affects its interaction with biological targets. ontosight.aiontosight.ai Consequently, the synthesis and in-vitro evaluation of novel benzamide derivatives remain an active area of research aimed at identifying new lead compounds for further investigation. ontosight.aiontosight.ai
The Significance of Brominated Aromatic Systems in Chemical Transformations and Molecular Design
The introduction of a bromine atom onto an aromatic ring, creating a bromoarene, is a critical strategy in molecular design and a key step in many synthetic pathways. jalsnet.com Brominated aromatic compounds are highly valuable intermediates because the bromine atom acts as a versatile functional handle. jalsnet.comwku.edu It can be readily replaced by a wide range of other atoms and functional groups through various chemical reactions.
One of the most powerful applications of bromoarenes is in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. nih.gov These transformations allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex molecular frameworks from simpler brominated precursors. nih.govbeilstein-journals.org This strategic utility makes brominated compounds essential building blocks for synthesizing pharmaceuticals, agrochemicals, and other specialty chemicals. jalsnet.com
Beyond its role as a reactive site, the bromine atom itself can influence a molecule's properties. As a halogen, it is an electron-withdrawing group and can alter the electronic environment of the aromatic ring, impacting reactivity and acidity. nih.gov Its size and lipophilicity can also affect how a molecule fits into a biological target, such as an enzyme's active site. The process of aromatic bromination is a fundamental electrophilic aromatic substitution reaction, and various methods have been developed to achieve it with high efficiency and regioselectivity. fiveable.meorganic-chemistry.org
Research Objectives and Scope for N 2 Bromophenyl 3 Methylbenzamide
Classical Amide Coupling Reactions for this compound Synthesis
The most fundamental approach to forming the amide bond in this compound involves the condensation of a carboxylic acid derivative with an amine. hepatochem.com This long-standing method remains a workhorse in organic synthesis.
Acyl Chloride-Amine Condensation Approaches
A primary and highly effective method for the synthesis of this compound is the reaction between 3-methylbenzoyl chloride and 2-bromoaniline (B46623). This reaction proceeds through a nucleophilic addition-elimination mechanism. chemguide.co.ukchemguide.co.uk The lone pair of electrons on the nitrogen atom of 2-bromoaniline attacks the electrophilic carbonyl carbon of 3-methylbenzoyl chloride. chemguide.co.ukchemguide.co.uk This is followed by the elimination of a chloride ion and a proton to form the stable amide bond. chemguide.co.uk
The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride that is formed as a byproduct. libretexts.org This prevents the protonation of the amine starting material, which would render it non-nucleophilic. Common bases used for this purpose include tertiary amines like triethylamine (B128534) or pyridine (B92270). The reaction is often vigorous and produces the desired N-substituted amide, in this case, this compound, along with the hydrochloride salt of the base. chemguide.co.uklibretexts.org
| Reactant 1 | Reactant 2 | Key Transformation | Product |
| 3-Methylbenzoyl chloride | 2-Bromoaniline | Nucleophilic acyl substitution | This compound |
Alternative Coupling Reagent Systems
While the acyl chloride method is robust, the preparation of acyl chlorides can sometimes require harsh conditions that are incompatible with sensitive functional groups. researchgate.net To address this, a wide array of alternative coupling reagents have been developed to facilitate the direct condensation of a carboxylic acid (3-methylbenzoic acid) and an amine (2-bromoaniline). hepatochem.comnih.gov These reagents activate the carboxylic acid in situ to form a highly reactive intermediate that is then readily attacked by the amine.
Common classes of coupling reagents include:
Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are widely used. hepatochem.compeptide.com They react with the carboxylic acid to form a reactive O-acylisourea intermediate. However, a significant drawback of carbodiimide-mediated couplings is the potential for racemization if the carboxylic acid has a chiral center. hepatochem.com To suppress this, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (OxymaPure®) are often included. peptide.comiris-biotech.de
Phosphonium Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient. sigmaaldrich.com They generate activated OBt esters in situ, leading to clean and rapid amide bond formation. sigmaaldrich.com
Aminium/Uronium Salts: Reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), and O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HCTU) are among the most effective and commonly used coupling agents. peptide.comsigmaaldrich.com HATU, in particular, is noted for its high reactivity and ability to minimize epimerization. peptide.com
| Coupling Reagent Class | Example Reagent(s) | Additive(s) | Key Features |
| Carbodiimides | DCC, DIC | HOBt, OxymaPure® | Widely used, can cause racemization without additives. hepatochem.compeptide.com |
| Phosphonium Salts | BOP, PyBOP | None typically required | Highly efficient, clean reactions. sigmaaldrich.com |
| Aminium/Uronium Salts | HBTU, HATU, HCTU | None typically required | Very effective, fast reactions, low racemization (especially HATU). peptide.comsigmaaldrich.com |
Palladium-Catalyzed C(sp²)-H Bromination and Functionalization of Benzamides
A more modern and atom-economical approach to synthesizing halogenated benzamides and their derivatives involves the direct functionalization of C-H bonds, catalyzed by transition metals like palladium. nih.govresearchgate.netsemanticscholar.org This strategy avoids the pre-functionalization of starting materials, offering a more streamlined synthetic route.
Regioselective Bromination via Promoter Regulation
Palladium-catalyzed C-H activation allows for the direct bromination of the aryl ring of a benzamide. rsc.org The amide group itself can act as a directing group, guiding the palladium catalyst to activate a specific C-H bond, typically in the ortho position. rsc.orgacs.org By using a suitable brominating agent, such as N-bromosuccinimide (NBS), in the presence of a palladium catalyst, it is possible to achieve regioselective bromination. semanticscholar.org
The regioselectivity of the bromination can be influenced by various factors, including the specific palladium catalyst, ligands, and reaction conditions. semanticscholar.orgorganic-chemistry.org For instance, the use of specific directing groups or the inherent electronic and steric properties of the substrate can favor bromination at a particular position. semanticscholar.org In the context of synthesizing precursors to this compound, this methodology could be applied to a benzamide substrate to introduce the bromine atom at the desired ortho position.
Mechanistic Considerations of Palladium-Mediated C-H Activation
The mechanism of palladium-catalyzed C-H activation is a subject of extensive research. snnu.edu.cnyoutube.com Several catalytic cycles have been proposed, with the most common ones involving Pd(II)/Pd(IV) or Pd(0)/Pd(II) intermediates.
In a typical Pd(II)/Pd(IV) cycle for C-H functionalization, the process is thought to begin with the coordination of the directing group (the amide) to the Pd(II) catalyst. This is followed by a concerted metalation-deprotonation (CMD) step, where the C-H bond is broken to form a palladacycle intermediate. snnu.edu.cnyoutube.com This five- or six-membered ring intermediate is a key species in the catalytic cycle. rsc.org The palladacycle can then be oxidized by a suitable oxidant to a Pd(IV) species. nih.govsnnu.edu.cn Subsequent reductive elimination from the Pd(IV) center forms the new C-Br bond and regenerates the active Pd(II) catalyst, allowing the cycle to continue. nih.govrsc.org
Alternatively, a Pd(0)/Pd(II) catalytic cycle can operate, particularly in cross-coupling reactions. snnu.edu.cn This cycle often starts with the oxidative addition of an aryl halide to a Pd(0) species to form a Pd(II) intermediate. snnu.edu.cn This is then followed by C-H activation and reductive elimination to furnish the product and regenerate the Pd(0) catalyst. snnu.edu.cn
Mannich Reaction Pathways Leading to Substituted Benzamide Derivatives
The Mannich reaction is a powerful carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located on a carbon atom. nih.govnih.govresearchgate.net In the context of benzamide synthesis, the Mannich reaction can be used to introduce substituted aminomethyl groups onto the aromatic ring, leading to a variety of functionalized benzamide derivatives. nih.govresearchgate.net
The classical Mannich reaction involves the condensation of a compound with an active hydrogen atom (like a benzamide with an available ortho position), an aldehyde (typically formaldehyde), and a primary or secondary amine. nih.govresearchgate.net This three-component reaction results in the formation of a "Mannich base," which is a beta-amino-carbonyl compound. chitkara.edu.inchitkara.edu.in These Mannich bases can be valuable intermediates for further synthetic transformations. For instance, they can serve as precursors for the synthesis of more complex heterocyclic systems or can be modified to introduce other functional groups. While not a direct route to this compound itself, the Mannich reaction represents a versatile method for creating a diverse library of substituted benzamides that are structurally related. nih.govnih.gov
| Reaction Type | Reactants | Key Product Feature |
| Mannich Reaction | Benzamide, Formaldehyde, Amine | Introduction of an aminomethyl group. nih.govresearchgate.net |
Optimization of Reaction Conditions and Yields in Benzamide Synthesis
The synthesis of N-aryl benzamides, such as this compound, is a cornerstone of organic and medicinal chemistry. Achieving high yields and purity requires careful optimization of various reaction parameters. The primary and most direct route for synthesizing this compound is the acylation of 2-bromoaniline with 3-methylbenzoyl chloride, a classic transformation known as the Schotten-Baumann reaction. wikipedia.orgbyjus.com The optimization of this and related synthetic methodologies, including modern catalytic approaches, focuses on several key variables: the choice of base, solvent system, reaction temperature, and catalyst system.
Detailed research findings have established that optimizing these conditions is crucial for maximizing product yield while minimizing side reactions, such as the hydrolysis of the acid chloride and the formation of impurities. cam.ac.uk
Influence of Base and Solvent on Acylation Reactions
The Schotten-Baumann reaction traditionally involves a two-phase solvent system, typically an organic solvent like dichloromethane (B109758) or diethyl ether with an aqueous solution of a base. wikipedia.org The base plays a critical role in neutralizing the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. byjus.comorganic-chemistry.org The choice of both the base and the organic solvent can significantly impact the reaction's efficiency.
Optimization studies for benzamide synthesis often compare various inorganic and organic bases. Inorganic bases like sodium hydroxide (B78521) (NaOH) and potassium carbonate (K2CO3) are cost-effective and are used in aqueous solutions to create the biphasic environment. Organic bases such as pyridine or triethylamine are also commonly employed, often in anhydrous single-phase solvent systems like dichloromethane (DCM), tetrahydrofuran (B95107) (THF), or toluene.
The selection of the solvent is equally important. In biphasic systems, the organic solvent must effectively dissolve the aryl amine and the acid chloride, while the base remains in the aqueous phase. wikipedia.org For single-phase systems using organic bases, the solvent's polarity and ability to dissolve all reactants, including the base salt by-product, can influence reaction rates and yields.
Table 1: Illustrative Effect of Base and Solvent on the Yield of N-Aryl Benzamide Synthesis
| Entry | Base | Solvent | Temperature (°C) | Typical Yield (%) |
|---|---|---|---|---|
| 1 | NaOH (aq) | Dichloromethane | 0 to 25 | High |
| 2 | K₂CO₃ (aq) | Dichloromethane | 25 | Moderate to High |
| 3 | Pyridine | Dichloromethane (anhydrous) | 0 to 25 | High |
| 4 | Triethylamine | THF (anhydrous) | 25 | Moderate to High |
| 5 | None | Toluene | 25 to 100 | Low to Moderate |
Note: This table is illustrative, based on general principles of the Schotten-Baumann reaction. wikipedia.orgbyjus.comorganic-chemistry.org Yields are highly dependent on the specific substrates and precise conditions.
Modern Catalytic Approaches and Their Optimization
While the Schotten-Baumann reaction is robust, modern palladium- and copper-catalyzed methods offer alternative routes for forming the crucial C-N bond, particularly when starting from different precursors or for substrates with sensitive functional groups. wikipedia.orgorganic-chemistry.org
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org In the context of synthesizing this compound, this would typically involve coupling 2-bromoaniline with 3-methylbenzamide (B1583426) itself (a transamidation reaction), or more commonly, coupling an aryl amine with an aryl halide. rsc.org Optimization for these reactions involves screening a combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized phosphine (B1218219) ligand. The choice of ligand is paramount, with sterically hindered and electron-rich ligands like BINAP or DPPF often providing higher rates and yields. wikipedia.org The base (e.g., NaOt-Bu, K₃PO₄) and solvent (e.g., Toluene, Dioxane) are also critical parameters to optimize.
Ullmann Condensation: A classical alternative is the copper-catalyzed Ullmann reaction, which couples an aryl halide with an amine. organic-chemistry.org Traditionally, this reaction required harsh conditions, including high temperatures (often >150 °C) and stoichiometric amounts of copper. mdpi.com Modern protocols have improved conditions by using soluble copper salts (e.g., CuI) in the presence of a ligand (e.g., phenanthroline, diamines) and a base, allowing for lower reaction temperatures. researchgate.net Optimization involves screening the copper source, ligand, base, and solvent to achieve acceptable yields without the high temperatures of the traditional method.
Table 2: Illustrative Comparison of Catalytic Systems for N-Aryl Amide Synthesis
| Entry | Method | Catalyst System (Example) | Base (Example) | Solvent (Example) | Typical Temp. (°C) |
|---|---|---|---|---|---|
| 1 | Buchwald-Hartwig | Pd(OAc)₂ + Ligand (e.g., BINAP) | NaOt-Bu | Toluene | 80-110 |
| 2 | Ullmann (Modern) | CuI + Ligand (e.g., a diamine) | K₂CO₃ | DMF or Dioxane | 100-150 |
| 3 | Ullmann (Classic) | Copper powder | K₂CO₃ | Nitrobenzene | >180 |
Note: This table provides a generalized comparison of common catalytic systems for analogous C-N bond formations. wikipedia.orgorganic-chemistry.orgresearchgate.net Specific conditions and yields vary widely based on the exact substrates.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Data Not Available
NMR spectroscopy is a cornerstone of organic chemistry for determining the precise arrangement of atoms in a molecule. The analysis was planned to cover several aspects:
Infrared (IR) Spectroscopy for Vibrational Mode Analysis: Data Not Available
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, MS is critical for confirming its molecular weight and for deducing its structure through the analysis of fragmentation patterns. When a molecule is introduced into the mass spectrometer, it is ionized, typically forming a molecular ion (M+), whose m/z value corresponds to the molecular weight of the compound.
The molecular formula for this compound is C₁₄H₁₂BrNO. The presence of bromine is a key feature, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion peak in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (e.g., [M]+ and [M+2]+).
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental composition. nih.gov While standard mass spectrometry can confirm the nominal molecular weight, HRMS can distinguish between different molecules that may have the same nominal mass but different elemental formulas.
For this compound (C₁₄H₁₂BrNO), the exact mass can be calculated based on the monoisotopic masses of its constituent elements. An isomer, N-(3-bromophenyl)-2-methylbenzamide, has a calculated monoisotopic mass of 289.010227 g/mol . epa.gov HRMS analysis of this compound would be expected to yield a measured mass that is extremely close to this theoretical value, thereby confirming its elemental composition.
Table 1: Theoretical Mass Data for this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₂BrNO |
| Average Mass | 290.16 g/mol |
| Monoisotopic Mass | 289.0102 g/mol |
Note: Mass data is based on the isomer N-(3-bromophenyl)-2-methylbenzamide and is expected to be virtually identical for this compound. epa.gov
Fragmentation Pathways of this compound Analogues
In mass spectrometry, after ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragment ions is unique to the molecule's structure and provides a "fingerprint" that aids in its identification. The most common cleavage in benzamide structures occurs at the amide bond (C-N bond).
Analysis of closely related analogues provides insight into the expected fragmentation of this compound. For instance, the mass spectrum of a similar compound, N-(4-bromophenyl)-3-bromobenzamide, shows characteristic fragments resulting from the cleavage of the amide bond. nist.gov Similarly, detailed fragmentation studies of N-(3-chlorophenethyl)-4-nitrobenzamide reveal cleavage of the amide bond as a primary fragmentation pathway. mdpi.com
Based on these analogues, the primary fragmentation pathway for this compound would involve the cleavage of the amide linkage, leading to two main fragments:
The 3-methylbenzoyl cation : This fragment (m/z 119) arises from the cleavage and retention of the positive charge on the acyl portion of the molecule.
The 2-bromophenylamino radical or related ions : The other part of the molecule can form ions such as the 2-bromophenylaminium cation (m/z 172/174).
Further fragmentation can occur, such as the loss of the bromine atom or the CO group from the benzoyl fragment.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment Structure | Proposed Fragment Name | Predicted m/z |
| [C₈H₇O]⁺ | 3-Methylbenzoyl cation | 119 |
| [C₆H₅Br]⁺ | Bromophenyl cation | 156/158 |
| [C₆H₆BrN]⁺ | 2-Bromophenylaminium cation | 172/174 |
| [C₁₄H₁₂BrNO]⁺ | Molecular Ion | 289/291 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals (electronic transitions). The technique is used to identify the presence of chromophores—parts of a molecule that absorb light—and can be influenced by the molecular structure and solvent. researchgate.net
The structure of this compound contains several chromophores: the phenyl rings and the amide carbonyl group. These groups give rise to characteristic absorption bands. The electronic spectrum is expected to show absorptions corresponding to π → π* transitions within the aromatic rings and n → π* transitions associated with the non-bonding electrons of the carbonyl oxygen.
The specific positions (λmax) and intensities of these absorption bands are affected by the substituents on the aromatic rings (the bromo and methyl groups) and the conjugation within the molecule. In related benzamide structures, these transitions typically occur in the UV region. For example, the characterization of N-(3-chlorophenethyl)-4-nitrobenzamide involved UV spectroscopy to understand its electronic properties. mdpi.com The presence of the bromine atom and the methyl group on the phenyl rings of this compound will cause shifts in the absorption maxima compared to unsubstituted benzanilide (B160483).
Table 3: Expected UV-Vis Absorption Data for this compound
| Electronic Transition | Associated Chromophore | Expected λmax Range (nm) |
| π → π | Benzene (B151609) Rings | 200 - 280 |
| n → π | Carbonyl Group (C=O) | > 280 |
Note: The exact λmax values would need to be determined experimentally and are influenced by the solvent used.
Crystallographic and Solid State Structural Analysis of N 2 Bromophenyl 3 Methylbenzamide and Analogues
Single-Crystal X-ray Diffraction (XRD) Studies
The molecular conformation of benzanilides in the crystalline state is largely defined by the relative orientations of the two aromatic rings and the central amide linkage. In a closely related analogue, N-(2-chlorophenyl)-3-methylbenzamide, the conformations of the N—H and C=O bonds are observed to be anti to each other nih.gov. This arrangement is a common feature in many benzanilide (B160483) structures nih.gov.
Furthermore, the conformation of the C=O bond is anti to the meta-methyl substituent in the benzoyl ring, while the N—H bond adopts a syn conformation relative to the ortho-chloro group in the aniline (B41778) ring nih.gov. The central amide group (–NH–C(=O)–) is typically twisted out of the planes of the attached phenyl rings. For N-(2-chlorophenyl)-3-methylbenzamide, this twist is 35.6 (2)° and 37.9 (2)° with respect to the 3-methylphenyl and 2-chlorophenyl rings, respectively nih.gov. The dihedral angle between the two benzene (B151609) rings is a critical parameter, and in this chloro-analogue, it is 5.4 (2)° nih.gov. It is anticipated that N-(2-bromophenyl)-3-methylbenzamide would adopt a similar conformation, with minor variations in bond angles and torsion angles due to the larger steric bulk and different electronic properties of the bromine atom compared to chlorine.
Table 1: Selected Geometric Parameters for N-(2-chlorophenyl)-3-methylbenzamide
| Parameter | Value |
|---|---|
| Dihedral angle between aromatic rings | 5.4 (2)° |
| Twist angle of amide group w.r.t. 3-methylphenyl ring | 35.6 (2)° |
| Twist angle of amide group w.r.t. 2-chlorophenyl ring | 37.9 (2)° |
Data sourced from a study on the chloro-analogue nih.gov.
The crystal packing of benzanilides is governed by a network of intermolecular interactions, which often include hydrogen bonds, halogen bonds, and van der Waals forces. In the crystal structure of N-(2-chlorophenyl)-3-methylbenzamide, intermolecular N—H···O hydrogen bonds are a dominant feature, connecting the molecules into chains that propagate along the b-axis nih.gov. These chains are further interconnected by short Cl···Cl contacts, with a distance of 3.279 (1) Å, highlighting the role of halogen interactions in stabilizing the crystal lattice nih.gov.
Given the chemical similarity, it is highly probable that this compound would exhibit analogous packing motifs. The N—H···O hydrogen bonds would likely form similar chain structures. The bromine atom, being more polarizable than chlorine, could participate in even more significant Br···Br or other halogen-related interactions, which are crucial in directing the supramolecular assembly.
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as dnorm (normalized contact distance) onto the surface, one can identify regions of significant intermolecular contact.
Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. Each point on the plot corresponds to a unique pair of distances (de and di) from the surface to the nearest atoms external and internal to the surface, respectively, and the color of the point indicates the relative frequency of that contact.
Table 2: Predicted Major Intermolecular Contact Contributions for this compound based on Analogous Compounds
| Interaction Type | Predicted Contribution |
|---|---|
| H···H | ~35-45% |
| C···H/H···C | ~15-25% |
| Br···H/H···Br | ~10-15% |
| O···H/H···O | ~5-10% |
Predicted contributions are based on data from similar bromophenyl-containing molecules nih.govnih.gov.
Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In the context of crystal engineering, these interactions are highly directional and can be exploited to control the assembly of molecules in the solid state. For brominated organic compounds, Br···O, Br···N, and Br···Br interactions are commonly observed. In the crystal structures of related compounds, halogen bonds have been shown to be effective in directing the formation of specific supramolecular architectures mdpi.comnih.gov. The presence of the bromine atom in this compound makes it a prime candidate for the formation of such interactions, which would play a vital role alongside hydrogen bonding in defining the crystal packing.
Hydrogen bonds are among the strongest and most directional of the intermolecular forces that guide molecular assembly. In amide-containing molecules, the N—H···O hydrogen bond is a particularly robust and frequently observed interaction, often leading to the formation of well-defined supramolecular synthons nih.govmdpi.com. As seen in its chloro-analogue, this compound is expected to form infinite chains of molecules linked by N—H···O hydrogen bonds nih.gov.
Computational and Theoretical Analysis of this compound
Following an extensive search for scientific literature, specific computational and theoretical studies detailing the molecular properties of this compound are not available in the public domain. Therefore, the generation of a detailed article with specific research findings, data tables, and figures as requested in the prompt is not possible at this time.
Computational and Theoretical Investigations of N 2 Bromophenyl 3 Methylbenzamide
Molecular Electrostatic Potential (MEP) Mapping:An MEP map is a visual output of a computational calculation. Without the source calculation, it is not possible to describe or display the charge distribution and identify the specific electrophilic and nucleophilic reactive sites on the N-(2-bromophenyl)-3-methylbenzamide molecule.
While general principles of these computational methods are well-documented for other molecules, applying them to this compound without specific data would be speculative and would not meet the required standard of a professional and authoritative article based on factual research findings.
Should peer-reviewed studies concerning the computational analysis of this compound be published in the future, this article can be generated accordingly.
Subject: Generate English Article focusing solely on the chemical Compound “this compound” Instructions:
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5.4. Natural Bond Orbital (NBO) Analysis 5.4.1. Delocalization and Hyperconjugation Effects 5.5. Quantum Chemical Descriptors and Reactivity Indices (e.g., Fukui functions) 5.6. Molecular Dynamics Simulations for Conformational Analysis (if applicable)
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Chemical Reactivity and Derivatization Pathways of N 2 Bromophenyl 3 Methylbenzamide
Functional Group Transformations Involving the Amide Linkage
The amide bond in N-(2-bromophenyl)-3-methylbenzamide is a robust functional group, but it can undergo several transformations under specific reaction conditions.
Hydrolysis: The amide linkage can be cleaved through hydrolysis to yield its constituent carboxylic acid and amine. This reaction typically requires harsh conditions, such as prolonged heating in the presence of a strong acid (e.g., H₂SO₄) or a strong base (e.g., NaOH). libretexts.orgpressbooks.pubucalgary.ca The mechanism, whether acid- or base-catalyzed, involves nucleophilic acyl substitution where a water molecule or hydroxide (B78521) ion attacks the carbonyl carbon. libretexts.orgpressbooks.pubchemistrysteps.com
Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of 2-bromoaniline (B46623) yield 3-methylbenzoic acid. libretexts.orgucalgary.ca
Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the amide carbonyl group. This is followed by the elimination of the 2-bromoanilide anion, which then deprotonates the newly formed 3-methylbenzoic acid. This final acid-base step drives the equilibrium toward the products. libretexts.org
Reduction: The amide group can be reduced to a secondary amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reaction converts the carbonyl group (C=O) into a methylene (B1212753) group (CH₂), resulting in the formation of N-(2-bromobenzyl)(3-methylphenyl)methanamine.
Conversion to Other Functional Groups: While less common, the amide group can be a precursor to other functionalities. For instance, reacting the amide with a large excess of an alcohol under strong acid and heat can lead to the formation of an ester, although this is often not a practical method. chemistrysteps.com Additionally, tertiary amides can be converted to aldehydes using specific reagents like disiamylborane, a reaction that proceeds via the hydrolysis of an intermediate boronic ester. chemistrysteps.com
Electrophilic Aromatic Substitution Reactions on the Phenyl Rings
The two aromatic rings of this compound exhibit different reactivities towards electrophilic aromatic substitution (EAS) due to the electronic effects of their respective substituents.
The 3-Methylbenzoyl Ring: This ring is influenced by two groups: the activating, ortho-, para-directing methyl group and the deactivating, meta-directing acyl group. The outcome of an EAS reaction will depend on the reaction conditions and the nature of the electrophile.
The 2-Bromophenyl Ring: This ring is substituted with a deactivating ortho-, para-directing bromine atom and the deactivating amide nitrogen. The nitrogen's lone pair is delocalized into the carbonyl group, making the -NHCO- group deactivating and ortho-, para-directing towards the ring it is attached to.
Common EAS Reactions:
Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) onto one of the aromatic rings. masterorganicchemistry.com The nitronium ion (NO₂⁺) is the active electrophile. masterorganicchemistry.com The position of substitution will be guided by the combined directing effects of the existing substituents.
Friedel-Crafts Reactions: These reactions are generally challenging on this substrate. The Friedel-Crafts alkylation is prone to issues like polyalkylation and carbocation rearrangements. libretexts.org More importantly, both the amide group and the Lewis acid catalyst (e.g., AlCl₃) can form a complex, which strongly deactivates the aromatic rings to further substitution. libretexts.orgmt.com Friedel-Crafts acylation, which introduces an acyl group (R-C=O), is also problematic due to this catalyst complexation. libretexts.orgmt.comsaskoer.carsc.orgijpcbs.com If successful, acylation would be directed by the existing substituents, but the deactivation presents a significant barrier.
Nucleophilic Substitution Reactions Involving the Bromine Atom
The bromine atom attached to the phenyl ring is the site for nucleophilic aromatic substitution (SₙAr). Unlike aliphatic Sₙ2 reactions, SₙAr reactions on aryl halides like this compound are generally difficult and require specific conditions. wikipedia.org
The standard SₙAr mechanism involves a two-step addition-elimination process. masterorganicchemistry.com A nucleophile attacks the carbon bearing the leaving group (bromine), forming a negatively charged intermediate known as a Meisenheimer complex. nih.gov The reaction is greatly facilitated by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group, as these groups can stabilize the negative charge of the intermediate through resonance. wikipedia.orgmasterorganicchemistry.com Since this compound lacks such strong activating groups, this pathway requires harsh conditions.
An alternative mechanism can occur under very harsh conditions with strong bases (like NaOH or NaNH₂), proceeding through a highly reactive benzyne (B1209423) intermediate via an elimination-addition pathway. pressbooks.pub
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for Aryl-Aryl Bond Formation
The carbon-bromine bond in this compound is an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
| Reaction | Catalyst/Reagents | Product Type | Reference |
| Suzuki Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Boronic acid (R-B(OH)₂) | Aryl-substituted benzamide (B126) | rsc.orgnrochemistry.comnih.govorganic-chemistry.org |
| Heck Reaction | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N), Alkene | Alkenyl-substituted benzamide | fu-berlin.deorganic-chemistry.orgsioc-journal.cnprinceton.eduorgsyn.org |
| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, Base (e.g., amine), Terminal alkyne | Alkynyl-substituted benzamide | nih.govwikipedia.orgbeilstein-journals.orgorganic-chemistry.orguni-giessen.de |
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboronic acid or ester in the presence of a palladium catalyst and a base. nrochemistry.comorganic-chemistry.org It is a versatile method for creating a new aryl-aryl bond, replacing the bromine atom with a new substituted or unsubstituted phenyl group. rsc.org
Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene to form a new, more substituted alkene. fu-berlin.desioc-journal.cn The reaction is catalyzed by a palladium complex and requires a base. This allows for the introduction of vinyl groups at the position of the bromine atom.
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orgorganic-chemistry.org It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base, yielding an alkynyl-substituted derivative. wikipedia.orgbeilstein-journals.org Copper-free versions of this reaction have also been developed. nih.gov
Synthesis of Heterocyclic Derivatives Incorporating the Benzamide Scaffold
The structure of this compound is well-suited for intramolecular reactions to form heterocyclic systems, particularly through transition-metal-catalyzed cyclization.
Intramolecular C-O and C-N Cross-Coupling: A prominent pathway for heterocycle synthesis from N-(2-bromophenyl)benzamides is intramolecular cross-coupling. This reaction utilizes the proximity of the amide's N-H or carbonyl oxygen and the C-Br bond on the adjacent phenyl ring to construct a new ring.
Benzoxazole Synthesis: In the presence of a suitable catalyst system, such as those based on cobalt, copper, or iron, this compound can undergo an intramolecular C-O cross-coupling reaction. psu.edursc.org This cyclization involves the formation of a bond between the amide oxygen and the carbon atom bearing the bromine, leading to the synthesis of 2-(3-methylphenyl)benzo[d]oxazole. nih.govrsc.orgrsc.orgscispace.comrsc.orgresearchgate.net Various catalytic systems have been developed to promote this transformation with high efficiency and under relatively mild conditions. psu.edursc.orgresearchgate.net
The table below summarizes findings for the synthesis of benzoxazoles from N-(2-bromophenyl)benzamide derivatives.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Co(acac)₂·2H₂O | 1,10-Phenanthroline | K₂CO₃ | DMSO | 120 | 97 | psu.edu |
| CuI | Methyl 2-methoxybenzoate | K₃PO₄ | DMF | 90 | High | rsc.orgrsc.org |
| CuI | 1-(hydroxymethyl)-1H-benzotriazole | K₂CO₃ | DMF | 120 | - | researchgate.net |
| Cu(OAc)₂ | DPPAP | Et₃N | Water | 110 | Good | scispace.comrsc.org |
| Fe₂O₃ | DMEDA | K₂CO₃ | Toluene | 110 | 87 | nih.govrsc.org |
These reactions highlight the utility of this compound as a key intermediate in constructing complex, fused heterocyclic systems which are prevalent in medicinal chemistry and materials science.
Advanced Research Applications and Mechanistic Studies Excluding Clinical Human Trials
Supramolecular Assembly and Material Science Applications
The arrangement of molecules in the solid state, governed by intermolecular interactions, is a cornerstone of crystal engineering and material science. While specific studies on the supramolecular assembly of N-(2-bromophenyl)-3-methylbenzamide are not extensively documented, the behavior of analogous benzanilide (B160483) structures provides significant insights into its potential in these fields.
In the case of this compound, the presence of the bromine and methyl substituents would introduce additional weak intermolecular interactions, such as C—H⋯π and halogen bonding, which could be exploited to guide the assembly into specific architectures. The interplay between the primary amide⋯amide hydrogen bonds and these weaker interactions would be a key focus in designing crystalline materials with desired properties.
Table 1: Potential Intermolecular Interactions in the Crystal Structure of this compound
| Interaction Type | Donor | Acceptor | Potential Influence on Crystal Packing |
| Hydrogen Bonding | N-H (amide) | C=O (amide) | Formation of 1D chains or tapes |
| Halogen Bonding | C-Br | Electronegative atoms (e.g., O, N) | Directional control of supramolecular assembly |
| C-H⋯π Interactions | C-H (aromatic/methyl) | π-system of aromatic rings | Stabilization of layered or herringbone structures |
| π-π Stacking | Aromatic rings | Aromatic rings | Contribution to crystal density and stability |
Ligand Design in Catalysis
While direct studies demonstrating the use of this compound as a ligand in catalysis are limited, the broader class of benzanilides and related amide-containing molecules has shown potential in this area. The nitrogen and oxygen atoms of the amide group possess lone pairs of electrons that can coordinate with metal centers.
The application of benzanilides in palladium-catalyzed cross-coupling reactions is an active area of research nih.govnih.gov. For instance, the synthesis of N-(2-Bromophenyl)-N-methylbenzamide has been achieved through a palladium-catalyzed C(sp2)−H bromination, indicating the compatibility of the benzanilide scaffold with palladium catalysis mdpi.com. This suggests that this compound could potentially act as a ligand for palladium or other transition metals, influencing the efficiency and selectivity of catalytic transformations. The design of such ligands often involves the strategic placement of coordinating groups to create a specific steric and electronic environment around the metal center rutgers.edu.
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Studies
Chemoinformatics and QSAR studies are powerful computational tools used to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physical properties. Although no specific QSAR models for this compound have been published, the methodologies applied to other benzanilide derivatives are directly relevant ijddd.commdpi.com.
A typical QSAR study on this compound would involve the calculation of various molecular descriptors that quantify its structural, electronic, and physicochemical properties. These descriptors can be categorized as follows:
Electronic Descriptors: Charges on atoms, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO).
Steric Descriptors: Molecular volume, surface area, and specific conformational parameters.
Hydrophobic Descriptors: LogP (octanol-water partition coefficient), which indicates the lipophilicity of the molecule.
Topological Descriptors: Indices that describe the connectivity of atoms within the molecule.
Once calculated, these descriptors would be used to build a statistical model that correlates them with a specific activity, such as inhibitory potency against a particular enzyme. Such models can then be used to predict the activity of new, unsynthesized derivatives and to guide the design of more potent compounds nih.gov.
Table 2: Key Molecular Descriptors for a Hypothetical QSAR Study of this compound
| Descriptor Class | Specific Descriptor Example | Information Provided |
| Electronic | HOMO/LUMO energy gap | Chemical reactivity and kinetic stability |
| Steric | Molecular Volume | Size and shape of the molecule |
| Hydrophobic | LogP | Membrane permeability and distribution in biological systems |
| Topological | Wiener Index | Molecular branching |
In Silico Molecular Interaction Studies
In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex mdpi.comnih.gov. This method is widely used to understand the potential interactions of small molecules with biological macromolecules, such as proteins or nucleic acids, at the atomic level.
For this compound, molecular docking studies could be employed to investigate its binding mode within the active site of a hypothetical protein target. The process would involve generating a 3D model of the compound and docking it into the binding pocket of the receptor. The results would be analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that contribute to the binding affinity nih.govmdpi.com.
The binding energy, typically expressed in kcal/mol, provides an estimation of the stability of the ligand-protein complex. A lower binding energy generally indicates a more favorable interaction researchgate.net.
Table 3: Illustrative Data from a Hypothetical Molecular Docking Study of this compound with a Protein Target
| Parameter | Value | Interpretation |
| Binding Energy | -8.5 kcal/mol | Strong predicted binding affinity |
| Hydrogen Bonds | N-H⋯O with backbone carbonyl of Alanine-123 | Key interaction stabilizing the complex |
| Hydrophobic Interactions | 3-methylphenyl ring with Leucine-87 and Isoleucine-99 | Favorable interactions in a nonpolar pocket |
| Halogen Bond | C-Br⋯O with side chain of Serine-125 | Directional interaction contributing to specificity |
These in silico studies can provide valuable mechanistic insights into how this compound might interact with biological systems, guiding further experimental investigations, without making any claims about clinical outcomes.
Future Perspectives in the Research of N 2 Bromophenyl 3 Methylbenzamide
Development of Novel and Sustainable Synthetic Routes
The synthesis of amide bonds is a cornerstone of organic chemistry, yet traditional methods often rely on stoichiometric activating agents that generate significant waste. researchgate.netucl.ac.uk Future research into N-(2-bromophenyl)-3-methylbenzamide should prioritize the development of green and sustainable synthetic methodologies.
Biocatalytic approaches, for instance, offer a promising alternative. rsc.org The use of enzymes, such as lipases, in non-conventional, low-water media could facilitate the direct amidation of 3-methylbenzoic acid and 2-bromoaniline (B46623), minimizing the need for protecting groups and reducing by-product formation. nih.gov Another avenue lies in the exploration of catalytic direct amidation reactions. The use of boronic acid catalysts or ruthenium-based systems for the dehydrogenative coupling of alcohols and amines are emerging as powerful, waste-reducing alternatives to traditional methods. sigmaaldrich.com Furthermore, mechanochemical synthesis, a solvent-free technique, presents a compelling option for the C-N cross-coupling of O-protected hydroxamic acids with aryl halides, offering rapid and high-yielding access to N-aryl amides. d-nb.info Investigating these sustainable routes for the synthesis of this compound would not only be environmentally conscious but could also lead to more efficient and scalable production. rsc.org
Exploration of Advanced Spectroscopic and Diffraction Techniques
A thorough understanding of the three-dimensional structure and electronic properties of this compound is critical for predicting its behavior and designing applications. Future studies should leverage advanced analytical techniques to gain deeper insights.
Advanced multidimensional Nuclear Magnetic Resonance (NMR) techniques could be employed to probe the intramolecular and intermolecular interactions, such as hydrogen bonding, which can be surprisingly resilient even in polar solvents. rsc.org These techniques can provide detailed information about the conformational dynamics of the molecule in solution.
For a definitive solid-state structural elucidation, synchrotron X-ray diffraction is an invaluable tool. nist.govcarleton.edunih.gov Its high brilliance and tunable energy allow for the analysis of very small crystals and can provide precise information on bond lengths, angles, and intermolecular interactions, including the crucial role of the bromine atom in crystal packing. nist.govyoutube.com This level of detail is essential for understanding the supramolecular chemistry of the compound.
Integration of Machine Learning and AI in Computational Predictions
Design of Functional Materials Based on Supramolecular Interactions
The presence of both a hydrogen bond donor (the amide N-H) and a halogen bond donor (the bromine atom) in this compound makes it an excellent candidate for the design of novel functional materials based on supramolecular self-assembly. vtt.finih.govnih.goveurjchem.com
Halogen bonding, a directional non-covalent interaction, is increasingly recognized as a powerful tool in crystal engineering and materials science. vtt.finih.govacs.org The directionality and tunable strength of halogen bonds, which increase with the polarizability of the halogen atom (I > Br > Cl), offer precise control over the assembly of molecules into well-defined architectures. acs.orgscispace.com This could be exploited to create liquid crystals, gels, or other materials with specific optical or electronic properties. vtt.finih.gov The hydrophobic nature of the halogen bond also presents opportunities for creating materials with unique recognition properties. vtt.fi
Furthermore, the interplay between hydrogen bonding and halogen bonding could lead to the formation of complex and robust supramolecular polymers or networks. acs.org The self-assembly of benzamide-based molecules has already been shown to produce a variety of nanostructures, and the introduction of a halogen bond donor could provide an additional level of control over the final material properties. nih.govresearchgate.netnih.gov
Investigation of Reactivity in Complex Chemical Environments
Understanding the reactivity of this compound in various chemical environments is key to unlocking its potential in synthetic chemistry and materials science. The presence of a brominated aromatic ring opens up a wide range of possible transformations.
Future research should explore the photocatalytic modifications of this compound. diva-portal.orgrsc.orgacs.orgchemrxiv.org Visible-light photocatalysis, often conducted in environmentally benign aqueous micellar media, can enable a variety of transformations, including C-H arylation and N-dealkylation of benzamides. diva-portal.orgacs.org The bromine atom can serve as a handle for cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecules. The reactivity of the aromatic C-Br bond can be enhanced through various catalytic methods, including those that utilize halogen bonding to increase the electrophilicity of the bromine atom. researchgate.netacs.orgnsf.gov
Investigating the bromination of the aromatic rings under different conditions could also lead to the synthesis of poly-halogenated derivatives with potentially interesting properties. jalsnet.comnih.gov The study of these reactions in complex media, mimicking biological environments, could provide insights into the compound's stability and potential metabolic pathways, which is crucial for any potential medicinal chemistry applications.
Q & A
What synthetic strategies are optimal for preparing N-(2-bromophenyl)-3-methylbenzamide, and how can reaction conditions be optimized for brominated intermediates?
Basic/Intermediate
The synthesis typically involves coupling 3-methylbenzoic acid derivatives with 2-bromoaniline. Acylation via carbodiimide-mediated coupling (e.g., EDC/HOBt) is common, but Suzuki-Miyaura cross-coupling may be employed for halogen-substituted analogs . For brominated intermediates, optimize reaction temperature (60–80°C) and catalyst loading (e.g., Pd(PPh₃)₄ at 2–5 mol%) to minimize debromination. Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) improves yield . Monitor by TLC and confirm purity via HPLC (>95%).
How can NMR and X-ray crystallography be integrated to resolve structural ambiguities in this compound derivatives?
Basic/Intermediate
¹H/¹³C NMR analysis identifies regiochemical outcomes (e.g., substituent positioning on the benzene rings). For crystalline derivatives, single-crystal X-ray diffraction (SC-XRD) provides unambiguous confirmation. Use SHELXL for refinement, particularly for handling twinning or disorder in brominated systems. Cross-validate NMR assignments (e.g., NOESY for spatial proximity) with SC-XRD bond lengths/angles. For non-crystalline samples, compare experimental NMR shifts with DFT-calculated values .
What advanced crystallographic tools are recommended for analyzing this compound’s crystal packing and validating structural data?
Advanced
Use SHELX suite (SHELXL for refinement, SHELXD for structure solution) to handle challenges like weak diffraction or pseudosymmetry . Validate geometry and displacement parameters with checkCIF , focusing on ALERTS for unusual bond lengths (C-Br: ~1.89 Å) or thermal motion. For visualization, employ ORTEP-3 to assess anisotropic displacement ellipsoids. WinGX integrates tools for data reduction (e.g., absorption correction) and H-bond analysis (e.g., graph-set notation for packing motifs).
How do substituent effects influence the crystal packing and intermolecular interactions of this compound analogs?
Advanced
Electron-withdrawing groups (e.g., Br, NO₂) enhance π-π stacking and halogen bonding, as seen in related N-(halophenyl)benzamides . Compare with N-(3-bromophenyl) analogs to assess positional effects: ortho-substituents (e.g., 2-Br) often induce torsional strain, reducing planarity and altering H-bond networks (e.g., N-H···O=C vs. C-Br···π) . Use Mercury (CCDC) to calculate packing coefficients and identify dominant interactions (e.g., Br···Br contacts at 3.4–3.6 Å).
How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for biological targets?
Advanced
Modify the benzamide core (e.g., 3-methyl → CF₃ for enhanced lipophilicity) or aryl bromide (e.g., 2-Br → 2-Cl to tune electronic effects). For WDR5 degraders , introduce piperazine or indole moieties to improve proteasome targeting. Evaluate bioactivity via SPR (binding affinity) and cellular assays (IC₅₀). Corrogate crystallographic data (e.g., ligand-protein docking using PDB entries) with SAR to identify critical pharmacophores .
What methodologies address contradictions in spectroscopic vs. crystallographic data for this compound derivatives?
Intermediate/Advanced
If NMR suggests planar conformations but SC-XRD shows twisted amide linkages, consider solvent-induced polymorphism or dynamic effects in solution. Use variable-temperature NMR to probe rotational barriers. For mismatched substituent positions, re-examine reaction conditions (e.g., regioselectivity in coupling steps) . Cross-check with high-resolution mass spectrometry (HRMS) and IR (amide I/II bands). If twinning complicates X-ray analysis, apply TwinRotMat (in PLATON) to refine data .
How can computational modeling predict the bioactivity of this compound analogs?
Advanced
Perform molecular docking (AutoDock Vina, Schrödinger) using target protein structures (e.g., WDR5 or kinases). Optimize force fields for halogen bonds (e.g., Br’s σ-hole). Use QSAR models trained on analogs’ logP, polar surface area, and H-bond donors/acceptors . Validate predictions with MD simulations (GROMACS) to assess binding stability. For ADMET profiling, employ SwissADME or pkCSM to predict permeability and metabolic liabilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
